Boc-S-4-methoxybenzyl-D-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

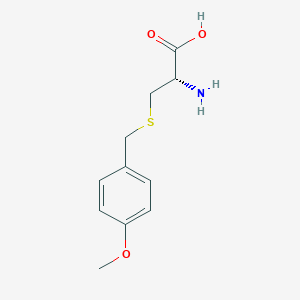

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXRNJMNFVTOM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152879 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58290-35-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-S-4-methoxybenzyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Boc-S-4-methoxybenzyl-D-cysteine, a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid derivative into peptide chains offers enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic peptides with improved in vivo half-lives. This document outlines a detailed two-step synthesis protocol, purification methodologies, and characterization data to assist researchers in the efficient and high-purity production of this valuable compound.

Introduction

This compound, also known as N-α-(tert-butoxycarbonyl)-S-(4-methoxybenzyl)-D-cysteine, is a protected amino acid derivative widely used in peptide chemistry. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino functionality, while the 4-methoxybenzyl (Mob) group offers robust protection for the thiol side chain of cysteine. The D-configuration of the chiral center imparts resistance to proteolysis, making it an attractive component for the design of peptide-based drugs.[1] Its applications extend to the synthesis of complex peptides, including those with disulfide bridges, and in the development of targeted therapies.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from D-cysteine. The first step involves the S-alkylation of the thiol group with 4-methoxybenzyl chloride, followed by the N-protection of the amino group with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Synthesis

Step 1: Synthesis of S-4-methoxybenzyl-D-cysteine

-

Dissolution: Dissolve D-cysteine (1.0 eq.) in a suitable solvent such as a mixture of aqueous sodium hydroxide and methanol at 0 °C.

-

S-Alkylation: To the stirred solution, add 4-methoxybenzyl chloride (1.0-1.2 eq.) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, adjust the pH of the solution to ~5-6 with acetic acid to precipitate the product.

-

Isolation: Filter the precipitate, wash with cold water and then diethyl ether, and dry under vacuum to yield S-4-methoxybenzyl-D-cysteine as a white solid.

Step 2: Synthesis of this compound

-

Dissolution: Suspend S-4-methoxybenzyl-D-cysteine (1.0 eq.) in a mixture of dioxane and water.

-

Basification: Add a suitable base, such as triethylamine (1.5-2.0 eq.), to the suspension and stir until the solid dissolves.

-

N-Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.) and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[2]

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1N HCl or 5% citric acid).[3]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, often as an oil or a semi-solid.

Purification

The crude product typically requires purification to remove unreacted starting materials and by-products. The two most common methods are recrystallization and flash column chromatography.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying solid crude products.

-

Solvent Selection: Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is ethyl acetate/hexane.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane until the solution becomes turbid. Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[4]

Experimental Protocol: Purification by Flash Column Chromatography

For oily or semi-solid crude products, flash column chromatography is the preferred method.

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (e.g., dichloromethane) and load it onto the column.

-

Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). A typical gradient could be 0-50% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]

Data Presentation

The following tables summarize the key physical and analytical data for the starting materials and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Optical Rotation [α]D20 |

| D-Cysteine | C₃H₇NO₂S | 121.16 | White crystalline powder | 220 (decomposes) | +6.5° (c=2, 5N HCl) |

| S-4-methoxybenzyl-D-cysteine | C₁₁H₁₅NO₃S | 241.31 | White to off-white solid | 218 - 222 | +9 ± 1° (c=0.5, AcOH)[6] |

| This compound | C₁₆H₂₃NO₅S | 341.43 | White powder | 68 - 74 | +39 ± 2° (c=1, DMF)[1] |

Table 2: Characterization Data

| Analysis | Data |

| ¹H NMR (CDCl₃, δ ppm) | 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 5.30 (d, 1H, NH), 4.50 (m, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.70 (s, 2H, Ar-CH₂), 2.95 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 175.0 (COOH), 158.5 (Ar-C), 155.5 (C=O, Boc), 130.0 (Ar-CH), 129.5 (Ar-C), 114.0 (Ar-CH), 80.0 (C(CH₃)₃), 55.2 (OCH₃), 53.0 (α-CH), 36.0 (Ar-CH₂), 34.0 (β-CH₂), 28.3 (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z: 342.1 [M+H]⁺, 364.1 [M+Na]⁺ |

Note: NMR data are representative and may vary slightly depending on the solvent and instrument.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a two-step process involving S-alkylation and N-Boc protection. Careful execution of the experimental protocols and appropriate selection of the purification method based on the physical state of the crude product are essential for obtaining a high-purity final product. The characterization data provided serves as a benchmark for quality control. This in-depth guide provides the necessary information for researchers and professionals in drug development to successfully synthesize and purify this important building block for advanced peptide synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of Boc-D-Cys(4-MeOBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine, commonly abbreviated as Boc-D-Cys(4-MeOBzl)-OH, is a crucial protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its D-configuration offers resistance to enzymatic degradation in the resulting peptides, a desirable characteristic for therapeutic peptide development. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the 4-methoxybenzyl (4-MeOBzl) group on the thiol side chain provide orthogonal protection, allowing for the selective deprotection and manipulation required in complex peptide synthesis. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Boc-D-Cys(4-MeOBzl)-OH.

Physicochemical Properties

The fundamental physicochemical properties of Boc-D-Cys(4-MeOBzl)-OH are summarized in the tables below, providing a ready reference for researchers.

General Properties

| Property | Value |

| Chemical Name | N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine |

| Synonyms | Boc-D-Cys(pMeOBzl)-OH, Boc-D-Cys(Mob)-OH |

| CAS Number | 58290-35-0[1] |

| Molecular Formula | C₁₆H₂₃NO₅S[1] |

| Molecular Weight | 341.4 g/mol [1] |

| Appearance | White to off-white powder[1][2] |

Analytical and Physical Data

| Property | Value |

| Melting Point | 68-74 °C[1] |

| Optical Rotation | [α]D²⁰ = +39 ± 2º (c=1 in DMF)[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Solubility | Soluble in Dimethylformamide (DMF) |

| Storage Conditions | Store at 0-8°C[1] |

Experimental Protocols

Boc-D-Cys(4-MeOBzl)-OH is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of this amino acid into a peptide chain.

Workflow for Boc-SPPS using Boc-D-Cys(4-MeOBzl)-OH

Caption: General workflow for the incorporation of Boc-D-Cys(4-MeOBzl)-OH in Boc-SPPS.

Detailed Coupling Protocol

The following protocol outlines the manual solid-phase synthesis steps for coupling Boc-D-Cys(4-MeOBzl)-OH.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM and Isopropanol (IPA) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% Diisopropylethylamine (DIEA) in DCM.

-

Coupling of Boc-D-Cys(4-MeOBzl)-OH:

-

Dissolve Boc-D-Cys(4-MeOBzl)-OH (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF.

-

Add DIEA (2-3 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage and Side-Chain Deprotection

The 4-methoxybenzyl (4-MeOBzl) protecting group on the cysteine side chain is removed during the final cleavage of the peptide from the resin. This is typically achieved using strong acids such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3] The use of scavengers, such as anisole or cresol, is recommended to prevent side reactions with the liberated carbocations.

Signaling Pathways

Boc-D-Cys(4-MeOBzl)-OH is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this derivative can be designed to interact with a wide range of biological targets, including receptors and enzymes, thereby modulating their respective signaling pathways. The incorporation of D-cysteine can enhance the peptide's stability and bioavailability, making it a valuable tool in the development of peptide-based therapeutics that target specific signaling cascades.

Conclusion

Boc-D-Cys(4-MeOBzl)-OH is an indispensable reagent in the field of peptide chemistry. Its well-defined physicochemical properties and its utility in established solid-phase peptide synthesis protocols make it a reliable choice for the synthesis of peptides with enhanced stability. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Technical Guide: Boc-S-4-methoxybenzyl-D-cysteine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-S-4-methoxybenzyl-D-cysteine, a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. This document details its chemical properties, experimental protocols for its use, and a visual representation of its incorporation into a peptide chain.

Core Compound Data

This compound is a derivative of the amino acid D-cysteine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-methoxybenzyl (Mob) group protecting the sulfhydryl side chain. This protection scheme is integral to the Boc/Bzl strategy of peptide synthesis.

| Parameter | Value |

| CAS Number | 58290-35-0[1][2][3] |

| Molecular Weight | 341.4 g/mol [1][2][3] |

| Molecular Formula | C₁₆H₂₃NO₅S[1] |

| Synonyms | Boc-D-Cys(pMeOBzl)-OH, N-α-t-Boc-S-p-methoxybenzyl-D-cysteine |

Experimental Protocols

The incorporation of this compound into a peptide sequence via manual Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling. Below is a representative protocol.

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the manual solid-phase peptide synthesis cycle using the Boc/Bzl strategy.

-

Resin Preparation:

-

N-α-Boc Deprotection:

-

Neutralization:

-

Coupling of this compound:

-

Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

-

Washing:

-

Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

-

Protocol 2: Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 4-methoxybenzyl group, are removed.

-

Resin Preparation:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the peptide-resin with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the 4-methoxybenzyl and other side-chain protecting groups.[7] This step should be performed in a specialized apparatus with appropriate safety precautions.

-

Scavengers, such as anisole or thioanisole, are typically added to the cleavage cocktail to prevent side reactions.

-

-

Peptide Precipitation and Washing:

-

After the acid is removed, the crude peptide is precipitated and washed with cold diethyl ether.[4]

-

-

Extraction and Lyophilization:

-

The crude peptide is dissolved in an aqueous buffer (e.g., 10% acetic acid).

-

The peptide solution is then lyophilized to obtain the crude peptide as a powder, which can be further purified by chromatography.[4]

-

Visualized Workflow: Boc-SPPS Cycle

The following diagram illustrates the cyclical nature of incorporating this compound into a growing peptide chain using the Boc-SPPS methodology.

Caption: Workflow for Boc-SPPS.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides is a critical step in the synthesis of molecules that can modulate such pathways. The D-configuration of the cysteine residue can enhance the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life and potentially improved therapeutic efficacy. The protected sulfhydryl group allows for controlled disulfide bond formation, which is often crucial for the correct folding and biological activity of the final peptide.

References

- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Cys(4-MeOBzl)-OH Novabiochem 18942-46-6 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

Technical Guide to the Spectroscopic Analysis of Boc-S-4-methoxybenzyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine (Boc-S-4-methoxybenzyl-D-cysteine). The information presented herein is essential for the characterization and quality control of this important protected amino acid derivative used in peptide synthesis and drug development.[1][2][3] This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and workflow diagrams to illustrate the analytical processes.

Molecular Structure

Chemical Formula: C₁₆H₂₃NO₅S[1][2]

Molecular Weight: 341.4 g/mol [1][2]

CAS Number: 58290-35-0[2]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The NMR data is based on values reported for the corresponding L-enantiomer and similar protected amino acids, as specific experimental data for the D-enantiomer is not widely published.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Aromatic (ortho to CH₂) |

| ~6.85 | d | 2H | Aromatic (meta to CH₂) |

| ~5.30 | d | 1H | NH |

| ~4.50 | m | 1H | α-CH |

| ~3.75 | s | 3H | OCH₃ |

| ~3.70 | m | 2H | S-CH₂ (benzyl) |

| ~2.90 | m | 2H | β-CH₂ |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~10.5 | br s | 1H | COOH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectra of similar compounds, such as Boc-S-benzyl-L-cysteine.[4]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~173 | COOH |

| ~158 | Aromatic C-O |

| ~155 | C=O (Boc) |

| ~130 | Aromatic CH (ortho to CH₂) |

| ~129 | Aromatic C (ipso to CH₂) |

| ~114 | Aromatic CH (meta to CH₂) |

| ~80 | C(CH₃)₃ (Boc) |

| ~55 | OCH₃ |

| ~53 | α-CH |

| ~36 | S-CH₂ (benzyl) |

| ~34 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

Note: The chemical shifts are approximate and based on data for related N-Boc protected amino acids.[5]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| 2975-2930 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid and Urethane) |

| ~1510 | Strong | N-H bend (Amide II) |

| 1250, 1035 | Strong | C-O stretch (Ether) |

Note: The peak positions are approximate. Data is inferred from general knowledge of functional group frequencies and spectra of similar molecules like L-cysteine.[6]

Mass Spectrometry

| m/z | Ion | Notes |

| 342.1 | [M+H]⁺ | Protonated molecular ion. |

| 364.1 | [M+Na]⁺ | Sodium adduct. |

| 286.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group.[3] |

| 242.1 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 121.1 | [CH₂-C₆H₄-OCH₃]⁺ | 4-methoxybenzyl fragment. |

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., ESI, MALDI).[3][7]

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube. For higher resolution, the sample concentration can be in the range of 0.3-0.5 mM.[8]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number of scans due to the low natural abundance of ¹³C.[5]

-

2D NMR (Optional): For unambiguous assignments, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (H-C correlation), and HMBC (long-range H-C correlation).[9][10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., methylene chloride)

-

Agate mortar and pestle

-

Pellet press or salt plates (e.g., NaCl, KBr)

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Transfer the powder to a pellet press die.

-

Apply high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Alternative Procedure (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12]

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[12]

-

Mount the salt plate in the spectrometer and acquire the spectrum as described above.

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Formic acid or trifluoroacetic acid (TFA)

-

Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure (LC-ESI-MS):

-

Sample Preparation:

-

Instrument Setup:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For LC-MS, use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).[13]

-

Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal values for the analyte.[13]

-

-

Data Acquisition:

-

Acquire data in positive ion mode to observe protonated species like [M+H]⁺.

-

Perform a full scan MS analysis to determine the molecular weight.

-

For structural information, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it in a collision cell to generate a product ion spectrum.[3]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated mass.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule by identifying characteristic neutral losses and fragment ions.[3]

-

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols for the characterization of this compound. The presented NMR, IR, and Mass Spec data, while based on the analysis of closely related structures, serve as a reliable reference for researchers. The detailed experimental workflows offer a practical guide for obtaining high-quality spectroscopic data, which is crucial for ensuring the identity, purity, and stability of this key building block in peptide synthesis and pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. nmr-bio.com [nmr-bio.com]

- 9. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 10. conductscience.com [conductscience.com]

- 11. webassign.net [webassign.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of Boc-S-4-methoxybenzyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. Among these, protected cysteine derivatives play a pivotal role in the synthesis of complex peptides, particularly those with disulfide bridges that are crucial for structural integrity and biological activity. This technical guide provides an in-depth exploration of Boc-S-4-methoxybenzyl-D-cysteine , a key building block in solid-phase peptide synthesis (SPPS).

This document will delve into the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows. The use of the D-enantiomer of cysteine offers a significant advantage in the development of peptide therapeutics by conferring resistance to enzymatic degradation, thereby improving in vivo stability and pharmacokinetic profiles.

Core Concepts: The Role of Protecting Groups

The utility of this compound in peptide synthesis is defined by its two key protecting groups:

-

Boc (tert-butyloxycarbonyl): This acid-labile group protects the α-amino group of the cysteine, preventing unwanted reactions during peptide chain elongation. It is typically removed at each step of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA).

-

4-Methoxybenzyl (Mob): This group protects the thiol side chain of the cysteine. Its stability to the conditions used for Boc removal, yet susceptibility to cleavage under stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF), makes it a valuable tool in the Boc/Bzl (benzyl) protection strategy. This orthogonality allows for the selective deprotection of the thiol group, which is essential for the controlled formation of disulfide bonds.

Applications in the Synthesis of Bioactive Peptides

This compound is particularly valuable in the synthesis of disulfide-rich peptides, such as conotoxins. These neurotoxic peptides, isolated from the venom of marine cone snails, are potent and selective modulators of various ion channels and receptors, making them promising leads for the development of therapeutics for pain, neurological disorders, and other conditions.

Conotoxins: A Case Study

Conotoxins are a diverse family of peptides that target a wide range of ion channels, including voltage-gated sodium (NaV), calcium (CaV), and potassium (KV) channels, as well as nicotinic acetylcholine receptors (nAChRs).[1][2][3] The incorporation of D-cysteine residues, facilitated by the use of this compound, can enhance the stability of these peptides without compromising their biological activity.

Quantitative Data: Pharmacological Activity of Synthetic Conotoxins

The following table summarizes the inhibitory concentrations (IC50) of various synthetically produced conotoxins that target different ion channels and receptors. While not all of these studies explicitly detail the use of the D-enantiomer, they provide a representative overview of the potencies that can be achieved with synthetic conopeptides. The use of D-cysteine analogs generally aims to preserve or enhance this potency while improving stability.

| Conotoxin | Target Receptor/Ion Channel | Reported IC50 | Reference |

| µ-Conotoxin SIIIB | rNaV1.2 | 10 nM | [2] |

| rNaV1.4 | 60 nM | [2] | |

| α-Conotoxin AuIB | α3β4 nAChR | 0.75 µM | [4] |

| α-Conotoxin GID | α3β2 nAChR | low nM | [5] |

| α7 nAChR | low nM | [5] | |

| α4β2 nAChR | 152 nM | [5] | |

| α-Conotoxin GaIA | Muscle nAChR (α1β1γδ) | 38.37 nM | [6] |

| Neuronal α3β2 nAChR | 988.9 nM | [6] | |

| Neuronal α6/α3β2β3 nAChR | 1170 nM | [6] | |

| α-Conotoxin AdIA | Neuronal α6/α3β2β3 nAChR | 177 nM | [6] |

| Conotoxin-Ac1 | NR2B (NMDA Receptor Subunit) | 8.22 µM | [7] |

Experimental Protocols

The synthesis of peptides incorporating this compound is typically performed using Boc-based solid-phase peptide synthesis (SPPS).

General Protocol for Boc-SPPS

-

Resin Preparation: A suitable resin (e.g., Merrifield resin) is swelled in a non-polar solvent like dichloromethane (DCM). The first amino acid is then coupled to the resin.

-

Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM. The resin is then washed to remove excess acid and byproducts.

-

Neutralization: The protonated amino group is neutralized with a base, typically 10% diisopropylethylamine (DIEA) in DCM.

-

Coupling: The next Boc-protected amino acid (in this case, this compound) is activated with a coupling reagent (e.g., HBTU) and added to the resin to form the next peptide bond.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

-

Repeat: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the 4-methoxybenzyl group) are removed using a strong acid, such as anhydrous HF. Scavengers like anisole are typically added to prevent side reactions.

-

Purification and Folding: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For disulfide-rich peptides like conotoxins, an oxidative folding step is then performed to form the correct disulfide bridges.

Detailed Protocol: Synthesis of α-Conotoxin MII

The following is a representative protocol for the manual solid-phase synthesis of α-conotoxin MII, which can be adapted for the inclusion of this compound.

-

Synthesis: The linear peptide is assembled on a Rink amide resin using an automated peptide synthesizer and Fmoc/tBu chemistry (as an alternative to Boc chemistry, which is also commonly used).

-

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Purification: The crude peptide is purified by preparative RP-HPLC.

-

Oxidative Folding: The purified linear peptide is dissolved in a folding buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM reduced glutathione, 1 mM oxidized glutathione, and 1 mM EDTA) to facilitate the formation of the native disulfide bonds.

-

Final Purification: The folded peptide is purified by RP-HPLC to yield the final product.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.

Signaling Pathways and Mechanisms of Action

Peptides synthesized using this compound, such as conotoxins, exert their biological effects by modulating the activity of ion channels and receptors. Understanding these signaling pathways is crucial for drug development.

Modulation of Voltage-Gated Sodium Channels (NaV) by µ-Conotoxins

µ-conotoxins are potent blockers of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells like neurons.[8][9] By blocking these channels, µ-conotoxins can inhibit neuronal signaling, leading to analgesic effects.[3]

Caption: µ-Conotoxin blocks NaV channels, inhibiting pain signal transmission.

Inhibition of Nicotinic Acetylcholine Receptors (nAChRs) by α-Conotoxins

α-conotoxins are antagonists of nicotinic acetylcholine receptors, which are ligand-gated ion channels activated by the neurotransmitter acetylcholine.[10][11] These receptors are involved in a wide range of physiological processes, including neuromuscular transmission and synaptic transmission in the central nervous system. By blocking nAChRs, α-conotoxins can modulate these processes, which has therapeutic implications for conditions like pain and nicotine addiction.

Caption: α-Conotoxin inhibits nAChRs, modulating synaptic transmission.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of a bioactive peptide using this compound.

Caption: Workflow for bioactive peptide synthesis and evaluation.

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry, particularly for the synthesis of complex, disulfide-rich peptides with enhanced therapeutic potential. Its use in the Boc/Bzl SPPS strategy allows for the controlled and efficient synthesis of peptides containing D-cysteine, which can lead to improved stability and pharmacokinetic properties. The application of this compound in the synthesis of conotoxins and other bioactive peptides has opened up new avenues for the development of novel therapeutics targeting a wide range of diseases. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important synthetic building block.

References

- 1. scispace.com [scispace.com]

- 2. Conotoxins that Confer Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. µ-Conotoxins Modulating Sodium Currents in Pain Perception and Transmission: A Therapeutic Potential [mdpi.com]

- 4. α-Conotoxin AuIB Selectively Blocks α3β4 Nicotinic Acetylcholine Receptors and Nicotine-Evoked Norepinephrine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Boc-S-4-methoxybenzyl-D-cysteine: A Comprehensive Technical Guide for Peptide Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Boc-S-4-methoxybenzyl-D-cysteine as a pivotal building block for the construction of peptide libraries. The incorporation of this D-enantiomer offers significant advantages in drug discovery and development by enhancing peptide stability against enzymatic degradation. This document provides a thorough overview of its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its relevance in modulating biological signaling pathways.

Introduction to this compound

N-α-tert-butyloxycarbonyl-S-4-methoxybenzyl-D-cysteine, commonly abbreviated as Boc-D-Cys(4-MeOBzl)-OH or Boc-D-Cys(Mob)-OH, is a protected amino acid derivative widely employed in Boc-chemistry solid-phase peptide synthesis (SPPS).[1] The D-configuration of the α-carbon provides a crucial strategic advantage by rendering the resulting peptides resistant to degradation by proteases, which primarily recognize L-amino acids.[2] This increased proteolytic stability can lead to a longer in vivo half-life and prolonged therapeutic effect of peptide-based drugs.[3]

The S-4-methoxybenzyl (Mob or PMB) group serves as a robust protecting group for the thiol side chain of cysteine, preventing undesirable side reactions such as oxidation and disulfide bond formation during peptide chain elongation.[4] The Mob group is stable to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc group but can be removed under strong acidic conditions during the final cleavage of the peptide from the resin.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application in peptide synthesis.

| Property | Value | Reference(s) |

| Synonyms | Boc-D-Cys(pMeOBzl)-OH, Boc-D-Cys(Mob)-OH | |

| CAS Number | 58290-35-0 | |

| Molecular Formula | C₁₆H₂₃NO₅S | |

| Molecular Weight | 341.4 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 68-74 °C | |

| Optical Rotation | [α]²⁰_D = +39 ± 2° (c=1 in DMF) | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | 0-8°C |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. This section details the experimental workflow and protocols for its successful incorporation into a peptide chain.

References

A Technical Guide to the Antioxidant Properties of Peptides Synthesized with S-4-methoxybenzyl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of S-4-methoxybenzyl-D-cysteine in Antioxidant Peptide Synthesis

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Bioactive peptides have emerged as promising therapeutic agents due to their potential to mitigate oxidative damage. Peptides containing the amino acid cysteine are of particular interest owing to the potent antioxidant activity of its thiol (-SH) group.

This guide focuses on the antioxidant properties of peptides containing D-cysteine, a stereoisomer that can enhance peptide stability against enzymatic degradation. A critical aspect of synthesizing these peptides is the use of protected amino acid derivatives. S-4-methoxybenzyl-D-cysteine (D-Cys(Mob)-OH) is a key building block in this process. The 4-methoxybenzyl (Mob) group serves as a robust, acid-labile protecting group for the highly reactive thiol side chain of cysteine.

It is crucial to understand that the S-4-methoxybenzyl moiety itself is not the source of the antioxidant activity. Instead, its role is to temporarily "mask" the thiol group during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The protecting group is removed during the final cleavage step, yielding a peptide with a free D-cysteine residue whose thiol group is responsible for the subsequent antioxidant effects. This guide will detail the synthesis, mechanisms of action, and evaluation of these final, deprotected cysteine-containing peptides.

Synthesis and Deprotection Workflow

The synthesis of D-cysteine-containing peptides is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of Fmoc-D-Cys(Mob)-OH is integral to this process.

Mechanisms of Antioxidant Action

Peptides containing free cysteine residues exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant pathways.

Direct Radical Scavenging

The thiol (-SH) group of the cysteine side chain is a potent hydrogen donor. It can directly interact with and neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻), converting them into more stable, non-radical molecules. This action terminates the radical chain reactions that lead to cellular damage.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, these peptides can activate endogenous defense systems. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3]

-

Basal State: Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation.[2]

-

Activation: Oxidative stress or the presence of antioxidant peptides can modify cysteine sensors on Keap1. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][4]

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[1][4] This initiates the transcription of a suite of protective proteins, including antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

Quantitative Assessment of Antioxidant Activity

The efficacy of antioxidant peptides is quantified using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A lower IC50/EC50 value indicates greater antioxidant potency.[6][7] Glutathione (GSH), an endogenous tripeptide containing cysteine, is often used as a benchmark.

| Peptide Sequence | Assay | IC50 Value (mM) | Source Protein / Note | Reference |

| Glutathione (GSH) | DPPH | 0.329 | Positive Control | [8] |

| Glutathione (GSH) | ABTS | 0.105 | Positive Control | [8] |

| Glutathione (GSH) | Superoxide | 0.335 | Positive Control | [8] |

| SSGPPVPGPMGPMGPR | DPPH | 3.149 | Skipjack Tuna Bone | [8] |

| SSGPPVPGPMGPMGPR | Superoxide | 3.803 | Skipjack Tuna Bone | [8] |

| SSGPPVPGPMGPMGPR | ABTS | 9.489 | Skipjack Tuna Bone | [8] |

| Thymosin alpha-1 (28 aa) | DPPH | 0.020 | Synthetic Peptide | [9] |

| Thymosin alpha-1 (28 aa) | ABTS | 0.085 | Synthetic Peptide | [9] |

| Thymosin alpha-1 (28 aa) | Hydroxyl | 0.082 | Synthetic Peptide | [9] |

| Thymosin alpha-1 (28 aa) | Superoxide | 0.020 | Synthetic Peptide | [9] |

| SDGSNIHFPN | Fe²⁺ Chelating | 4.60 | Channa Argus | [10] |

Detailed Experimental Protocols

Accurate assessment of antioxidant activity requires standardized protocols. Below are methodologies for common in vitro and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[11][12]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.[11]

-

Dissolve peptide samples and a positive control (e.g., Ascorbic Acid or GSH) in the same solvent to create a series of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add a defined volume of the peptide sample (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution to initiate the reaction.[11]

-

Prepare a control containing the solvent instead of the peptide sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

Measure the absorbance at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.[12]

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the scavenging percentage against peptide concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[14][15]

-

Reagent Preparation:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[15][16]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15][16]

-

Before use, dilute the stock solution with a buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at ~734 nm.[15]

-

-

Assay Procedure:

-

Add a small volume of the peptide sample or standard (e.g., Trolox) to a 96-well plate (e.g., 10-20 µL).

-

Add a larger volume of the diluted ABTS•⁺ working solution (e.g., 180-190 µL) to each well.[15]

-

Incubate at room temperature in the dark for a defined period (e.g., 6-30 minutes).[15]

-

Measure the absorbance at ~734 nm.[13]

-

-

Calculation:

-

The percentage of scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure by quantifying antioxidant activity within live cells.[17][18]

-

Cell Culture:

-

Assay Procedure:

-

Remove the culture medium and wash the cells gently with a buffer like DPBS.

-

Load the cells with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), by incubating them with a DCFH-DA solution (e.g., 50 µL).[19]

-

Simultaneously, add the peptide samples or a standard antioxidant like Quercetin (e.g., 50 µL) to the wells.[19]

-

Wash the cells to remove the extracellular probe and sample.

-

Induce oxidative stress by adding a free radical initiator, such as AAPH (e.g., 100 µL).[17]

-

Immediately begin measuring fluorescence kinetically using a microplate reader (Excitation ~480 nm, Emission ~530 nm) at 37°C for 60 minutes.[19]

-

-

Calculation:

Conclusion

Peptides containing D-cysteine residues are potent antioxidants with significant therapeutic potential. Their efficacy stems primarily from the free thiol group, which can directly neutralize reactive oxygen species and stimulate the cell's own powerful antioxidant defense systems, such as the Nrf2 pathway. The synthesis of these valuable molecules is critically dependent on the use of protected amino acid derivatives like S-4-methoxybenzyl-D-cysteine, which ensures the integrity of the reactive thiol group during peptide chain assembly. A thorough understanding of the synthesis, mechanisms, and robust analytical evaluation of these peptides is essential for researchers and drug development professionals aiming to harness their protective effects against oxidative stress-related diseases.

References

- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mdpi.com [mdpi.com]

- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

Topic: Standard Protocol for Coupling Boc-S-4-methoxybenzyl-D-cysteine in SPPS

For: Researchers, scientists, and drug development professionals.

Introduction

This compound (Boc-D-Cys(Mob)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The 4-methoxybenzyl (Mob) group offers robust protection for the sulfhydryl moiety of the D-cysteine residue, preventing undesirable side reactions like oxidation during peptide chain elongation.[1][2] The primary challenge associated with the coupling of cysteine derivatives is the heightened risk of racemization at the α-carbon, which can lead to diastereomeric impurities that are often difficult to separate from the final product.[3][4] This document provides detailed protocols for the efficient coupling of Boc-D-Cys(Mob)-OH in SPPS, with a focus on minimizing racemization and maximizing coupling efficiency.

Key Considerations for Coupling Boc-D-Cys(Mob)-OH

-

Racemization: Cysteine residues are particularly susceptible to racemization during the activation step of peptide coupling.[3][5] The use of carbodiimide-based coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended to suppress this side reaction.[5][6]

-

Steric Hindrance: The bulky nature of the Boc and Mob protecting groups can present steric challenges, potentially slowing down the coupling reaction.[7] To overcome this, strategies such as double coupling or increasing the reaction time may be necessary.[8]

-

Coupling Reagents: The choice of coupling reagent is critical. While highly reactive uronium/phosphonium-based reagents like HBTU can be effective, they may also increase the risk of racemization when used with strong bases.[3][9] Carbodiimide-based methods, such as DIC/HOBt, offer a good balance of reactivity and stereochemical integrity for cysteine derivatives.[4][10]

-

In Situ Neutralization: This technique, where neutralization and coupling occur in the same step, can improve coupling yields, especially in sequences prone to aggregation.[1][11]

Experimental Protocols

The following protocols outline the manual solid-phase peptide synthesis cycle for the incorporation of Boc-D-Cys(Mob)-OH.

3.1. General Boc-SPPS Cycle

This protocol describes a standard manual cycle for SPPS using Boc-protected amino acids.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 30 minutes.[2][10]

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[10]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8][10]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).[2]

-

-

Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.

-

Agitate for 2 minutes and drain. Repeat the neutralization step.

-

Wash the resin with DMF (3x) to remove excess base.[4]

-

3.2. Protocol 1: DIC/HOBt Mediated Coupling (Recommended for Minimizing Racemization)

This method is a robust and widely used protocol for standard couplings.[10]

-

Resin Preparation: Perform the general Boc-SPPS cycle (steps 1-3) to expose the free amine on the resin-bound peptide.

-

Amino Acid Activation: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal volume of DMF.[4]

-

Coupling:

-

Monitoring and Washing:

-

Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[4][12]

-

If the coupling is incomplete after 4 hours, a second coupling may be performed by repeating steps 2 and 3.[8]

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[8]

-

3.3. Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol is suitable for routine couplings where high efficiency is desired, but careful control of conditions is necessary to minimize racemization.

-

Resin Preparation: Perform the general Boc-SPPS cycle (steps 1-3).

-

In situ Neutralization and Coupling:

-

Monitoring and Washing:

-

Monitor the coupling reaction using the ninhydrin (Kaiser) test.

-

If the coupling is incomplete, a second coupling can be performed.

-

Once complete, wash the resin with DMF (3x) and DCM (3x).

-

Data Presentation

| Coupling Reagent/Method | Base | Expected Racemization (% D-Isomer) | Key Advantages & Disadvantages | References |

| DIC/HOBt | - | Low (generally < 1-2%) | Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times compared to uronium reagents. | [10][13] |

| HBTU/DIPEA | DIPEA | Moderate to High (can be >10%) | Advantages: Fast reaction times, high coupling efficiency. Disadvantages: Higher risk of racemization, especially with sterically hindered residues. | [12][13] |

| DIC/OxymaPure® | - | Very Low | Advantages: Superior racemization suppression compared to HOBt in some cases. Disadvantages: Higher cost. | [5][14] |

Note: The level of racemization is highly sequence-dependent and also influenced by the specific reaction conditions.

Mandatory Visualizations

Caption: Workflow for the coupling of Boc-D-Cys(Mob)-OH in SPPS.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. benchchem.com [benchchem.com]

- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

Deprotection of the 4-Methoxybenzyl (Mob) Group from D-Cysteine Residues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient removal of protecting groups from cysteine residues is a critical step in the chemical synthesis of peptides and proteins. The 4-methoxybenzyl (Mob) group is a commonly used acid-labile protecting group for the thiol side chain of cysteine. Its removal requires specific conditions to ensure high yield and purity of the final product. This document provides detailed application notes and protocols for the deprotection of the Mob group from D-cysteine residues, focusing on two effective methods: one employing an electrophilic aromatic disulfide and the other utilizing a reductive cocktail with hydrosilanes.

Introduction to Mob Group Deprotection

Historically, the deprotection of the Mob group from cysteine has been achieved using harsh and toxic reagents such as hydrogen fluoride (HF), trimethylsilyl bromide (TMSBr), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or heavy metal salts. These methods, however, can lead to side reactions and are often difficult to handle. More recent and milder methods have been developed to improve the efficiency and safety of this process.

This guide focuses on two primary methods:

-

Deprotection using 2,2'-dithiobis(5-nitropyridine) (DTNP) in Trifluoroacetic Acid (TFA): This method relies on the activation of DTNP by TFA to create a highly electrophilic species that facilitates the removal of the Mob group.[1]

-

Reductive Deprotection using Triethylsilane (TES) in TFA: This "one-pot" method provides a gentle and facile approach for Mob group removal without significant side reactions.[2][3][4]

While the literature predominantly focuses on L-cysteine, the chemical principles and protocols described herein are directly applicable to D-cysteine residues, as the stereochemistry of the alpha-carbon does not influence the reactivity of the thiol protecting group.

Comparative Deprotection Data

The following tables summarize quantitative data for the deprotection of the 4-methoxybenzyl group from cysteine residues using various methods.

Table 1: Deprotection of Cys(Mob) using Electrophilic Disulfides in TFA

| Deprotection Reagent | Reagent Equivalents | Thioanisole Required | Key Findings & Yield |

| DTNP | 2 | Yes | Effective removal of the Mob group.[5] |

| DTP | > 6 | Yes | Less robust compared to DTNP.[1][5] |

Table 2: Reductive Deprotection of Cys(Mob)

| Deprotection Cocktail | Temperature | Incubation Time | Key Findings & Yield |

| TFA/TES/thioanisole (96:2:2) | 40°C | 4 hours | Gentle, facile, and complete deprotection with minimal side reactions.[2][3][5] |

| TFA/TIS (98/2) | 37°C | 12 hours | Cys(Mob) is highly labile under these conditions, leading to complete deprotection and disulfide formation.[6] |

Visualizing the Deprotection Process

Reaction Mechanism

The proposed mechanism for the DTNP-mediated deprotection of Cys(Mob) involves the activation of the disulfide bond by TFA, followed by nucleophilic attack by the protected cysteine thiol, facilitated by thioanisole.

References

- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cleavage of Peptides Containing Boc-D-Cys(4-MeOBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the selection and use of cleavage cocktails for peptides synthesized using Boc-D-Cys(4-MeOBzl)-OH. The 4-methoxybenzyl (Mob) protecting group on the cysteine side chain is labile to strong acids, and its removal is typically performed concurrently with the cleavage of the peptide from the solid-phase support in Boc-based solid-phase peptide synthesis (SPPS). The choice of cleavage cocktail is critical to ensure complete deprotection, high peptide yield, and minimal side-product formation.

Introduction to Cleavage Cocktails for Boc-D-Cys(4-MeOBzl)-OH

The cleavage of peptides from the resin and the removal of the 4-MeOBzl protecting group from the D-cysteine residue are critical final steps in Boc-SPPS. The 4-MeOBzl group is susceptible to acid-catalyzed cleavage, and the resulting benzyl cation is a reactive electrophile that can lead to unwanted side reactions, such as alkylation of sensitive residues (e.g., tryptophan, methionine, and the deprotected cysteine itself). To prevent these side reactions, scavenger molecules are included in the cleavage cocktail to trap the reactive carbocations.

Commonly used strong acids for the cleavage of peptides containing Cys(4-MeOBzl) include Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA). More recently, milder cocktails based on Trifluoroacetic acid (TFA) with specific scavengers have been developed, offering a safer alternative to the highly toxic and corrosive HF.

Comparative Data of Cleavage Cocktails

The selection of an appropriate cleavage cocktail depends on the specific peptide sequence, the presence of other sensitive amino acids, and the available laboratory equipment. The following table summarizes common cleavage cocktails for peptides containing Boc-D-Cys(4-MeOBzl)-OH, with data extrapolated from studies on analogous peptides.

| Cocktail ID | Composition | Key Reagents | Typical Conditions | Expected Outcome & Remarks |

| HF-1 (Standard) | HF:Anisole (9:1, v/v) | Anhydrous Hydrogen Fluoride | 0 °C, 1 hour | Effective for most peptides. Anisole scavenges the 4-methoxybenzyl cation. Requires specialized HF-resistant apparatus. |

| HF-2 (For multiple Cys) | HF:p-cresol:p-thiocresol (18:1:1, v/v/v) | Anhydrous Hydrogen Fluoride | 0 °C, 1-2 hours | p-Cresol and p-thiocresol are effective scavengers that also help to maintain a reducing environment, preventing disulfide bond formation. |

| TFMSA-1 | TFMSA:TFA:m-cresol (1:8:1, v/v/v) | Trifluoromethanesulfonic acid | 0 °C, 45 minutes | A strong acid alternative to HF that does not require a specialized apparatus. Can lead to sulfonated byproducts. |

| TFA-1 (Milder Condition) | TFA:Triethylsilane (TES):Thioanisole (96:2:2, v/v/v) | Trifluoroacetic acid | 40 °C, 4 hours | A gentler method that has been shown to be highly effective for the analogous Sec(Mob) deprotection, resulting in a clean crude product.[1] Thioanisole is a key scavenger, and TES acts as a reducing agent.[2] |

Experimental Protocols

Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by highly trained personnel in a specialized, well-ventilated chemical fume hood with a dedicated HF-resistant apparatus. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.

Materials:

-

Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole or p-cresol/p-thiocresol mixture

-

HF cleavage apparatus (Teflon or Kel-F)

-

Magnetic stir bar

-

Cold anhydrous diethyl ether (-20 °C)

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas supply

-

Lyophilizer

Procedure:

-

Resin Preparation: Place the dried peptide-resin (typically 0.1-0.5 mmol) and a Teflon-coated magnetic stir bar into the HF-resistant reaction vessel.

-

Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1 mL of anisole per gram of resin) to the reaction vessel.

-

HF Distillation: Cool the reaction vessel with liquid nitrogen or a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF (typically 9 mL per gram of resin) into the reaction vessel.

-

Cleavage Reaction: Allow the reaction vessel to warm to 0 °C and stir the mixture for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, ensuring the effluent gas is passed through a suitable scrubber.

-

Peptide Precipitation: Wash the remaining resin-peptide mixture with cold anhydrous diethyl ether to precipitate the crude peptide.

-

Peptide Isolation: Transfer the slurry to a centrifuge tube. Pellet the peptide by centrifugation and decant the ether.

-

Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for HF Cleavage of Peptides.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

CAUTION: TFMSA is a strong, corrosive acid. Handle with care in a chemical fume hood and wear appropriate PPE.

Materials:

-

Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

m-cresol

-

Magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Cold anhydrous diethyl ether (-20 °C)

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas supply

-

Lyophilizer

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar.

-

Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail by combining TFMSA, TFA, and m-cresol in a 1:8:1 (v/v/v) ratio. Cool the mixture in an ice bath.

-

Cleavage Reaction: Add the cold cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at 0 °C for 45 minutes.

-

Peptide Precipitation: After the reaction, add the mixture dropwise to a 10-fold volume of cold anhydrous diethyl ether to precipitate the peptide.

-

Peptide Isolation and Washing: Isolate the peptide by centrifugation and wash the pellet three times with cold diethyl ether.

-

Drying and Purification: Dry the crude peptide and proceed with RP-HPLC purification.

Caption: TFMSA Cleavage Experimental Workflow.

Protocol 3: Milder Trifluoroacetic Acid (TFA)-Based Cleavage

This protocol is based on a milder cleavage cocktail that has been shown to be effective for the deprotection of the analogous Sec(Mob) group and is a safer alternative to HF and TFMSA.[1]

Materials:

-

Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH

-

Trifluoroacetic acid (TFA), high purity

-

Triethylsilane (TES)

-

Thioanisole

-

Reaction vessel with heating capabilities

-

Cold anhydrous diethyl ether (-20 °C)

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas supply

-

Lyophilizer

Procedure:

-

Resin Preparation: Swell the dried peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel, then remove the DCM and dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA, TES, and Thioanisole in a 96:2:2 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Seal the reaction vessel and incubate at 40 °C for 4 hours with occasional gentle agitation.

-

Peptide Precipitation: After incubation, filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold anhydrous diethyl ether.

-

Peptide Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet twice more with cold diethyl ether.

-

Drying and Purification: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator and proceed with RP-HPLC purification.

Caption: Logical Relationship in TFA-based Cleavage.

References

Application Notes and Protocols: The Role of Boc-S-4-methoxybenzyl-D-cysteine in the Synthesis of Targeted Anticancer Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-S-4-methoxybenzyl-D-cysteine as a critical building block in the solid-phase synthesis of targeted anticancer peptides. This document details the rationale for its use, protocols for peptide synthesis and subsequent in vitro evaluation, and representative data for a hypothetical anticancer peptide, Peptide K-7.

Introduction

Targeted cancer therapies aim to selectively act on cancer cells while minimizing damage to healthy tissues. Peptide-based therapeutics have emerged as a promising modality due to their high specificity, low toxicity, and ability to mimic natural biological ligands.[1][2] The synthesis of these peptides often requires the incorporation of non-natural amino acids or specific protecting groups to enhance stability and facilitate controlled chemical modifications.

This compound is a protected amino acid derivative crucial for peptide synthesis.[3][4] The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the S-4-methoxybenzyl (Mob) group protects the thiol side chain of cysteine. The D-configuration of the cysteine residue is strategically used to confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[5]

This document will focus on the application of this compound in the synthesis of a representative anticancer peptide and its subsequent evaluation in cancer therapy research.

Representative Anticancer Peptide: Peptide K-7

For the purpose of these application notes, we will consider a hypothetical cationic anticancer peptide, designated Peptide K-7 , which could be synthesized using this compound. The sequence and rationale are as follows:

-

Sequence: Ac-Lys-Leu-Ala-Lys-Leu-Ala-D-Cys -NH₂

-

Rationale:

-

Cationic and Amphipathic Design: The peptide is designed with positively charged lysine (Lys) residues and hydrophobic leucine (Leu) and alanine (Ala) residues to create an amphipathic structure. This allows for preferential interaction with the negatively charged membranes of cancer cells.[1][6]

-

D-Cysteine Incorporation: The inclusion of D-cysteine at the C-terminus, synthesized using this compound, is intended to enhance proteolytic stability.

-

N-terminal Acetylation and C-terminal Amidation: These modifications are common in therapeutic peptides to improve stability and mimic the structure of natural proteins.

-

Data Presentation: In Vitro Efficacy of Peptide K-7

The following tables summarize representative quantitative data for the in vitro evaluation of the synthesized Peptide K-7 against various cancer cell lines.

Table 1: Cytotoxic Activity of Peptide K-7

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 18.5 |

| A549 | Lung Carcinoma | 22.1 |

| HCT116 | Colon Carcinoma | 12.8 |

| HEK293 | Normal Human Embryonic Kidney | > 100 |